チアプライド

概要

説明

Tiapride is a selective dopamine D2 and D3 receptor antagonist . It is used to treat a variety of neurological and psychiatric disorders including dyskinesia, alcohol withdrawal syndrome, negative symptoms of psychosis, and agitation and aggression in the elderly .

Molecular Structure Analysis

Tiapride has a molecular formula of C15H24N2O4S and a molecular weight of 328.43 g/mol . It is chemically and functionally similar to other benzamide antipsychotics such as sulpiride and amisulpride .Chemical Reactions Analysis

Tiapride has been determined by its reaction with tropaeolin OO (TOO) at pH 5 to yield a yellowish ion-pair complex measured at 412 nm . Also, a capillary zone electrophoresis method has been developed for the separation and determination of tiapride hydrochloride and its two related impurities in pharmaceutical formulations .Physical And Chemical Properties Analysis

Tiapride has a molecular formula of C15H24N2O4S and a molecular weight of 364.89 g/mol . It is stored at -20°C in powder form .科学的研究の応用

神経学:ハンチントン病における舞踏運動の治療

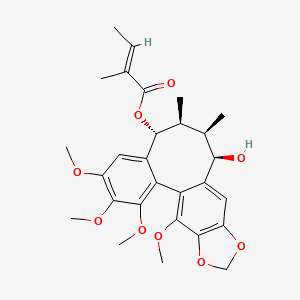

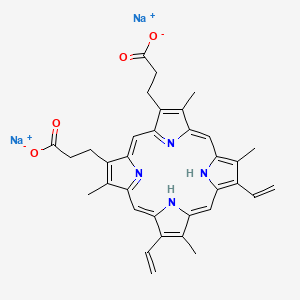

チアプライドは、ハンチントン病(HD)における舞踏運動の治療において、テトラベナジンに代わる治療法として用いられてきました。チアプライドはD2およびD3受容体を選択的に遮断し、非常に手頃な価格で効果的であると考えられています。体系的なレビューでは、ほとんどの研究で舞踏運動の改善が報告され、舞踏運動の有意な悪化は報告されていません。チアプライドは副作用がまれで軽度であるため、HD患者のための有効な選択肢となっています {svg_1}.

精神科:精神障害の管理

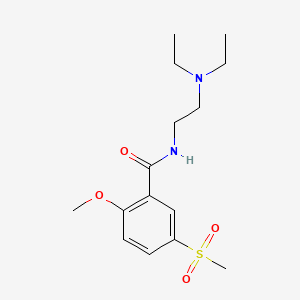

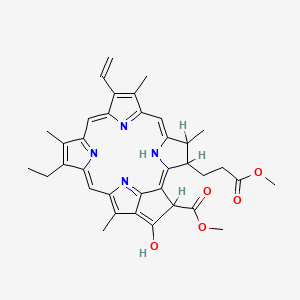

チアプライドは、さまざまな精神障害の治療に使用される非定型抗精神病薬です。チアプライドは、COVID-19の入院患者におけるせん妄と興奮の治療のために提案されています。チアプライドの安全性プロファイルは脆弱な集団での使用に適していますが、その有効性に関する証拠は限られており、臨床診療における使用を十分に裏付けるためには質の高い試験が必要です {svg_2}.

薬物乱用治療:アルコール離脱

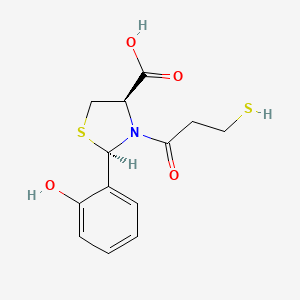

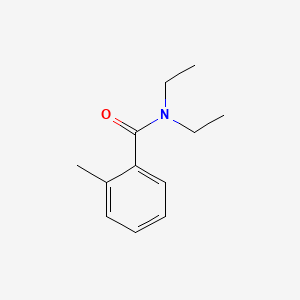

薬物乱用治療の文脈では、チアプライドはアルコール離脱中の患者にとって比較的安全な治療選択肢と考えられています。チアプライドは、有効性と耐容性の点で他の有効な比較薬と比較して良好ですが、科学文献にはその有効性に関する確固たる証拠が不足しており、さらなる質の高い試験が必要です {svg_3}.

老年医学:認知症における興奮

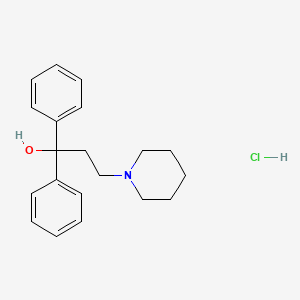

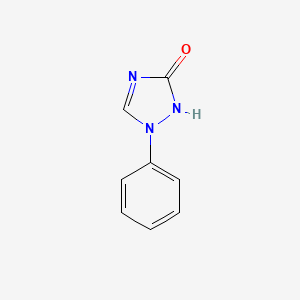

チアプライドは、認知症の高齢患者における興奮の管理に使用されてきました。チアプライドは、特定の患者に対して、比較的安全な治療選択肢となる可能性があります。しかし、文献によると、この用途におけるチアプライドの有効性を裏付けるためには、より強力な証拠が必要です {svg_4}.

運動障害:ジスキネジア

チアプライドは、不随意的な筋肉運動を特徴とする障害であるジスキネジアの治療に適応されています。チアプライドのドーパミン受容体への作用は、この状態に関連する症状を軽減する可能性があります {svg_5}.

神経学的疾患:精神病の陰性症状

チアプライドは、無気力、感情の欠如、社会機能の低下など、精神病の陰性症状の治療に使用されてきました。チアプライドのドーパミン作動性活性は、これらの症状を持つ患者に有益な可能性があります {svg_6}.

行動管理:攻撃性と興奮

行動管理の分野では、チアプライドは攻撃性と興奮の治療に使用されてきました。チアプライドの抗精神病薬としての性質は、特に他の薬剤に耐えられない患者において、これらの行動を抑制するのに役立ちます {svg_7}.

頭痛治療

あまり知られていませんが、チアプライドは特定の種類の頭痛の治療に適応されています。チアプライドが頭痛の症状を軽減する正確なメカニズムは完全には解明されていませんが、神経調節効果に関連している可能性があります {svg_8}.

作用機序

Target of Action

Tiapride is a selective antagonist of dopamine D2 and D3 receptors in the brain . These receptors are primarily found in the limbic areas of the brain, which are associated with emotions and behavior . Tiapride shows a high degree of regional selectivity for these limbic areas .

Mode of Action

Tiapride works by selectively blocking the dopamine D2 and D3 receptors . This blockade inhibits the action of dopamine, a neurotransmitter that plays a crucial role in mood and behavior . By blocking these receptors, Tiapride can help regulate behavioral, sleep, and motor function disturbances .

Biochemical Pathways

The primary biochemical pathway affected by Tiapride is the dopaminergic pathway. By blocking the D2 and D3 dopamine receptors, Tiapride disrupts the normal functioning of this pathway, leading to changes in mood and behavior .

Pharmacokinetics

Tiapride is rapidly distributed and exhibits virtually no binding to plasma proteins, giving it a relatively high volume of distribution . It is minimally metabolized in humans, with 70% of the drug being eliminated in an unchanged form in the urine within 24 hours . This suggests that Tiapride has good bioavailability.

Result of Action

The molecular and cellular effects of Tiapride’s action primarily involve the modulation of dopamine activity in the brain. By blocking the D2 and D3 dopamine receptors, Tiapride reduces the effects of dopamine, leading to changes in mood and behavior . This can result in a reduction of symptoms in conditions such as dyskinesia, alcohol withdrawal syndrome, negative symptoms of psychosis, and agitation and aggression in the elderly .

Safety and Hazards

特性

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S.ClH/c1-5-17(6-2)10-9-16-15(18)13-11-12(22(4,19)20)7-8-14(13)21-3;/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFDPNXIVHBTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045210 | |

| Record name | Tiapride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

52.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56422896 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

51012-33-0, 51012-32-9 | |

| Record name | Tiapride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51012-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiapride hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tiapride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(diethylamino)ethyl]-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIAPRIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25N106WEDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10,13-dimethyl-17-(5-propan-2-ylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1210213.png)